![molecular formula C14H16N4S B287502 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287502.png)
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole (DMPT) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMPT is a heterocyclic compound that contains both triazole and thiadiazole rings, making it a unique and interesting molecule.
Mécanisme D'action
The mechanism of action of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to activate the Nrf2-Keap1 pathway, which plays a critical role in cellular defense against oxidative stress. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also inhibits the NF-kB pathway, which is involved in inflammation and cancer progression.
Biochemical and Physiological Effects
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-1beta, and increase the production of anti-inflammatory cytokines, such as IL-10. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has antioxidant properties, which protect cells from oxidative damage. In cancer cells, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to induce apoptosis and inhibit cell proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high purity and stability. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also readily available from commercial sources, making it easy to obtain for research purposes. However, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, including its high cost and the need for expertise in organic chemistry for its synthesis.
Orientations Futures
There are several future directions for research on 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of research is the development of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole-based materials with unique properties for various applications. Another area of research is the investigation of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole's potential as a therapeutic agent for various diseases, including cancer and inflammatory disorders. Additionally, further studies are needed to elucidate the mechanism of action of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its effects on various signaling pathways in cells.
Conclusion
In conclusion, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a unique and interesting molecule that has potential applications in various fields. Its synthesis method is complex and requires expertise in organic chemistry. 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its scientific research applications, including its anti-inflammatory, antioxidant, and anticancer properties. Further research is needed to fully understand the mechanism of action of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential as a therapeutic agent for various diseases.
Méthodes De Synthèse
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be synthesized through a multistep process that involves the reaction of 3,5-dimethylphenyl hydrazine with isopropyl isothiocyanate to form the intermediate 3-(3,5-dimethylphenyl)-6-isopropyl-1,2,4-triazolo[3,4-b][1,3,4]thiadiazole-7-thione. This intermediate is then treated with hydrogen peroxide and sodium hydroxide to form the final product, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. The synthesis of 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have anti-inflammatory, antioxidant, and anticancer properties. In agriculture, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a feed additive for livestock to improve growth performance and feed efficiency. In material science, 3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of novel materials with unique properties.
Propriétés
Nom du produit |
3-(3,5-Dimethylphenyl)-6-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Formule moléculaire |
C14H16N4S |
Poids moléculaire |
272.37 g/mol |
Nom IUPAC |
3-(3,5-dimethylphenyl)-6-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C14H16N4S/c1-8(2)13-17-18-12(15-16-14(18)19-13)11-6-9(3)5-10(4)7-11/h5-8H,1-4H3 |
Clé InChI |
CXCFAXQENJJHEC-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)C)C |
SMILES canonique |
CC1=CC(=CC(=C1)C2=NN=C3N2N=C(S3)C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



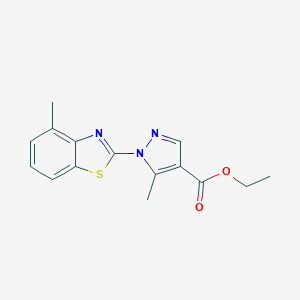
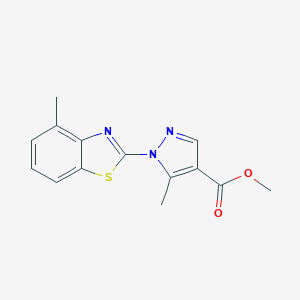
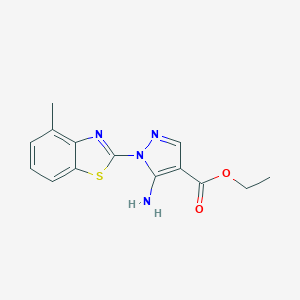
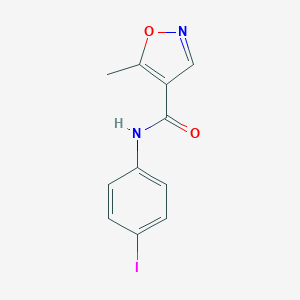
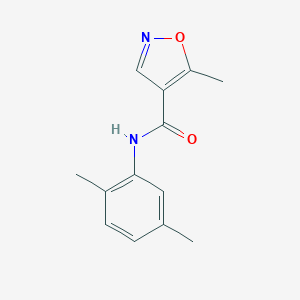
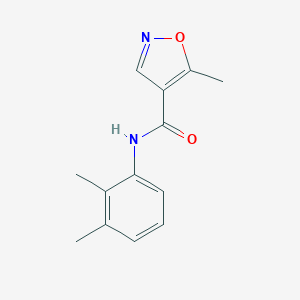
![6-(2-Fluorophenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287430.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287432.png)
![6-Methyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287433.png)
![6-(3-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287436.png)
![6-(4-Fluorobenzyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287439.png)
![6-(2,4-Dimethylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287441.png)
![6-(2-Methylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287442.png)
![Methyl4-{3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenylether](/img/structure/B287443.png)